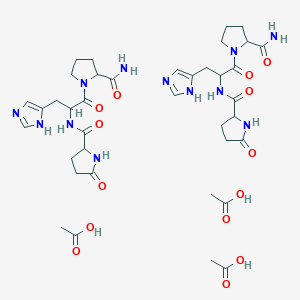

Protirelin acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUSEANSBYKTPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N12O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Protirelin acetate mechanism of action in the central nervous system

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Protirelin Acetate

Abstract

This compound, the synthetic form of thyrotropin-releasing hormone (TRH), is a tripeptide that functions as a pivotal signaling molecule in both the endocrine and central nervous systems (CNS). While its role in stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary is well-established, its actions within the CNS as a neuromodulator are complex and of significant interest for therapeutic development.[1][2] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning protirelin's effects in the CNS. We will explore its interaction with specific G protein-coupled receptors, the subsequent intracellular signaling cascades, its modulation of major neurotransmitter systems, and the experimental methodologies used to elucidate these pathways. This document is intended for researchers, neuroscientists, and drug development professionals seeking a comprehensive understanding of protirelin's CNS pharmacology.

Introduction to this compound: Beyond the HPT Axis

Protirelin is a tripeptide hormone, L-pyroglutamyl-L-histidyl-L-prolinamide, synthesized in neurosecretory neurons of the hypothalamus.[1] Its classical physiological role is to regulate the hypothalamic-pituitary-thyroid (HPT) axis. Upon release into the hypophyseal portal system, it travels to the anterior pituitary and binds to its receptors on thyrotroph cells, stimulating the synthesis and secretion of TSH.[1][3]

However, extensive research has revealed that TRH and its receptors are widely distributed throughout the extrahypothalamic CNS, including the cerebral cortex, hippocampus, amygdala, brainstem, and spinal cord.[4][5][6] This broad distribution points to a significant role as a neuromodulator, independent of its endocrine functions.[5][7] In the CNS, protirelin has been shown to influence arousal, motor activity, mood, and thermoregulation, and it exhibits neuroprotective properties in various models of neurological injury and disease.[4][8]

The Thyrotropin-Releasing Hormone (TRH) Receptor System in the CNS

Protirelin exerts its effects by binding to specific TRH receptors (TRH-Rs), which are members of the G protein-coupled receptor (GPCR) superfamily.[9]

-

Receptor Subtypes: In mammals, two main subtypes have been identified: TRH-R1 and TRH-R2. Humans primarily express TRH-R1. Rodents express both TRH-R1 and TRH-R2, which, despite sharing the same primary signaling pathway, have distinct distributions and potential functions.[9]

-

CNS Distribution: Autoradiographic studies have mapped high concentrations of TRH receptors to limbic system structures like the amygdala and hippocampus, as well as the dentate gyrus and entorhinal cortex.[5][6] This localization aligns with the observed effects of protirelin on mood, cognition, and seizure activity.[1][8] Generally, TRH-R1 is considered to be more involved in neuroendocrine regulation, while TRH-R2 may mediate more of the neurotransmitter-like effects in the CNS.[9]

Core Mechanism of Action: Intracellular Signaling Cascades

The canonical signaling pathway for TRH receptors is initiated upon protirelin binding and involves the activation of the Gq/11 family of G proteins.[9] This event triggers a well-defined intracellular cascade.

-

Gq/11 Protein Activation: Ligand binding induces a conformational change in the TRH receptor, leading to the activation of associated Gαq/11 and the dissociation of its Gβγ subunit.

-

Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ).[9]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][9]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[1][10] This rapid increase in intracellular Ca²⁺ is a key transducer of the signal.

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates members of the protein kinase C (PKC) family.[1][9] Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses, including changes in ion channel activity, gene expression, and neurotransmitter release.

Beyond the primary Gq/11 pathway, there is evidence that TRH-R signaling can also engage other pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which can influence cell proliferation and differentiation.[9]

Caption: Protirelin/TRH Gq/11 signaling pathway.

Neuromodulatory Effects on Central Neurotransmitter Systems

A primary manifestation of protirelin's CNS activity is its ability to modulate the release and turnover of several key neurotransmitters. This action is thought to underlie many of its behavioral and neuroprotective effects.[1][4]

-

Inhibition of Excitatory Amino Acids: One of the most significant neuroprotective mechanisms of protirelin is its ability to inhibit the evoked release of excitatory amino acids, namely glutamate and aspartate.[11] Studies using hippocampal slices have demonstrated that protirelin potently reduces potassium-stimulated glutamate release, an effect that can mitigate excitotoxicity in conditions like ischemia and seizures.[8][11]

-

Modulation of Monoamines and Acetylcholine: Protirelin has been shown to influence cholinergic, dopaminergic, serotonergic, and noradrenergic systems.[1][5] These interactions are complex and region-dependent, contributing to its effects on arousal, mood, and motor function. For instance, increased norepinephrine turnover is one proposed mechanism for its analeptic (arousal-promoting) and neuroprotective actions after injury.[8]

| Neurotransmitter System | Observed Effect of Protirelin | Potential Functional Consequence |

| Glutamatergic | Potent inhibition of evoked release[11] | Neuroprotection, anti-convulsant effects |

| Noradrenergic | Increased turnover and release[8] | Analeptic (arousal), mood elevation |

| Dopaminergic | Modulates release and turnover[1][5] | Effects on motor control and reward pathways |

| Serotonergic | Modulates release and turnover[1][5] | Influence on mood and behavior |

| Cholinergic | Activates cholinergic pathways[8] | Pro-cognitive effects |

Methodologies for Studying Protirelin's CNS Effects

Elucidating the mechanisms described above requires specific and robust experimental protocols. The following sections detail validated methodologies for investigating protirelin-receptor interactions and downstream cellular effects.

Experimental Protocol 1: In Vitro TRH Receptor Binding Assay

This protocol determines the affinity (Kd) and density (Bmax) of TRH receptors in a given brain tissue preparation using radioligand binding. The choice of a stable, high-affinity radioligand like [³H][3-Me-His²]TRH is critical for success.[6]

Objective: To quantify TRH receptor binding parameters in rat hippocampal membranes.

Methodology:

-

Tissue Preparation:

-

Euthanize adult rats according to approved institutional guidelines.

-

Rapidly dissect the hippocampus on ice and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).

-

Add increasing concentrations of [³H]MeTRH (e.g., 0.1 to 20 nM).

-

To a parallel set of tubes, add the same concentrations of [³H]MeTRH plus a high concentration of unlabeled TRH (e.g., 10 µM) to determine non-specific binding.

-

Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 min).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) with software like GraphPad Prism to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Experimental Protocol 2: In Vitro Second Messenger (Calcium Flux) Assay

This functional assay measures the direct cellular response to receptor activation by quantifying the protirelin-induced increase in intracellular calcium.[10]

Objective: To measure the potency (EC50) of protirelin in a stable cell line expressing human TRH-R1.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293) stably transfected with the human TRH-R1 gene in appropriate growth medium.

-

Plate the cells into a 96-well or 384-well black, clear-bottom microplate and grow to near confluency.

-

-

Fluorescent Dye Loading:

-

Aspirate the growth medium from the wells.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

-

Gently wash the cells with buffer to remove excess extracellular dye.

-

-

Compound Addition and Signal Detection:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Place the microplate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Record a baseline fluorescence reading for several seconds.

-

Inject the different concentrations of protirelin into the wells while continuously recording the fluorescence intensity over time (typically 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) corresponds to the increase in intracellular calcium.

-

Plot the response against the logarithm of the protirelin concentration.

-

Fit the data to a four-parameter logistic equation to calculate the EC50 value, which represents the concentration of protirelin that elicits 50% of the maximal response.

-

Caption: Experimental workflow for a calcium flux assay.

Challenges and Future Directions

Despite its promising CNS activities, the therapeutic use of native protirelin is hampered by two major limitations: a very short plasma half-life (minutes) due to rapid enzymatic degradation and poor permeability across the blood-brain barrier (BBB).[8]

To overcome these challenges, research has focused on developing stable, lipophilic TRH analogs with improved pharmacokinetic profiles and CNS penetration.[8] Analogs like taltirelin and rovatirelin have shown enhanced stability and efficacy in preclinical and clinical studies for conditions such as spinocerebellar degeneration.[8]

Future research will continue to focus on:

-

Developing novel TRH analogs with subtype-selective activity to isolate desired therapeutic effects from potential side effects.

-

Further elucidating the specific roles of TRH-R1 and TRH-R2 in different CNS pathologies.

-

Exploring TRH-based therapies for a wider range of neurological and psychiatric disorders, including traumatic brain injury, depression, and neurodegenerative diseases.[8][12]

References

- Exploring Protirelin Peptide: Potential in Neuroscience | 105.rs. (n.d.).

- Protirelin (Thyrotropin TRH) & Brain Cell Signaling - Core Peptides. (2025, February 10).

- What is the mechanism of Protirelin? - Patsnap Synapse. (2024, July 17).

- Biochemical and physiological insights into TRH receptor-mediated signaling - PMC. (n.d.).

- Thyrotropin-releasing Hormone (Protirelin) Inhibits Potassium-Stimulated Glutamate and Aspartate Release From Hippocampal Slices in Vitro - PubMed. (n.d.).

- This compound (Thyrotropin-releasing-hormone acetate) | TSH Stimulator | MedChemExpress. (n.d.).

- Protirelin (TRH Thyrotropin) – General Research and Scientific Observations. (2024, January 29).

- New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - MDPI. (2023, July 4).

- Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed. (n.d.).

- Thyrotropin-releasing Hormone Receptor Assay - Innoprot TRH1 Functional Assay. (n.d.).

- What is Protirelin used for? - Patsnap Synapse. (2024, June 14).

- Thyrotropin-releasing hormone (TRH) receptors. Localization by light microscopic autoradiography in rat brain using [3H][3-Me-His2]TRH as the radioligand - PubMed. (n.d.).

Sources

- 1. What is the mechanism of Protirelin? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Protirelin used for? [synapse.patsnap.com]

- 4. 105.rs [105.rs]

- 5. corepeptides.com [corepeptides.com]

- 6. Thyrotropin-releasing hormone (TRH) receptors. Localization by light microscopic autoradiography in rat brain using [3H][3-Me-His2]TRH as the radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Thyrotropin-releasing hormone (protirelin) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotechpeptides.com [biotechpeptides.com]

TRH receptor binding affinity of Protirelin acetate

An In-Depth Technical Guide: Quantifying the Binding Affinity of Protirelin Acetate to the Thyrotropin-Releasing Hormone (TRH) Receptor

Abstract

This compound, a synthetic analogue of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical tool in both clinical diagnostics and neuroscience research.[1][2] Its pharmacological activity is initiated by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[3][4] A precise understanding of this molecular interaction, quantified by binding affinity, is fundamental for assessing its potency, specificity, and therapeutic potential. This guide provides a comprehensive framework for determining the binding affinity of this compound for the human TRH receptor, subtype 1 (TRH-R1). It combines theoretical principles with a detailed, field-proven experimental protocol, designed for researchers, scientists, and drug development professionals. The methodologies described herein are structured to ensure scientific integrity through self-validating experimental design and robust data analysis.

Introduction: The Protirelin-TRH Receptor Axis

Protirelin (pyroGlu-His-Pro-amide) is a synthetic peptide identical to the naturally occurring TRH produced by the hypothalamus.[5][6] Its primary, well-established function is to stimulate the anterior pituitary gland to release thyroid-stimulating hormone (TSH) and prolactin.[7][8] This action is mediated through high-affinity binding to TRH receptors located on the surface of pituitary thyrotrophs.[1]

The TRH receptor is a member of the Class A family of GPCRs.[4] While multiple subtypes exist in some species, humans primarily express the TRH-R1 subtype, which is the focus of this guide.[3][9] Upon agonist binding, the TRH-R1 undergoes a conformational change, leading to the activation of a canonical intracellular signaling cascade that is central to its physiological effects. The affinity with which this compound binds to this receptor is a direct determinant of its potency and the concentration required to elicit a biological response. Therefore, accurate quantification of this binding affinity is a cornerstone of its pharmacological characterization.

The TRH Receptor: Signaling Architecture and Causality

To design a robust binding assay, one must first understand the receptor's mechanism of action. The binding of an agonist like this compound is the initiating event in a multi-step signaling pathway.

2.1 Canonical Gq/11 Signaling Pathway The TRH-R1 primarily couples to heterotrimeric G proteins of the Gq/11 family.[4][10] This coupling is the causal link between extracellular ligand binding and intracellular response. The sequence of events is as follows:

-

Agonist Binding: this compound binds to the orthosteric site on the TRH-R1.

-

G Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer.

-

Effector Modulation: The activated Gαq/11-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[11]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG).[4]

-

Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][9] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to the ultimate cellular response, such as TSH synthesis and release.[3]

This well-defined pathway provides multiple opportunities for functional validation, but the initial binding event remains the most direct measure of a ligand's affinity for the receptor.

Caption: Canonical Gq/11 signaling pathway activated by this compound binding to TRH-R1.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[12][13] Their power lies in the ability to directly measure the binding event. The core concepts underpinning these assays are critical for proper experimental design and data interpretation.

-

Specific vs. Nonspecific Binding: A radioligand can bind to its intended receptor target (specific binding) and to other, non-receptor sites (nonspecific binding). To isolate the signal of interest, nonspecific binding must be experimentally determined. This is achieved by measuring binding in the presence of a saturating concentration of an unlabeled competitor ligand, which occupies all specific receptor sites, leaving only the nonspecific component to be measured.[14][15]

-

Specific Binding = Total Binding - Nonspecific Binding

-

-

Affinity (Kd and Ki):

-

Equilibrium Dissociation Constant (Kd): This intrinsic property reflects the affinity of a radioligand for its receptor. It is defined as the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[16][17]

-

Inhibition Constant (Ki): This value represents the affinity of an unlabeled competitor compound (in this case, this compound). It is the concentration of the competitor that would occupy 50% of the receptors at equilibrium if no radioligand were present.[14][18]

-

-

Receptor Density (Bmax): The maximum number of binding sites (Bmax) represents the total concentration of receptors in the tissue or cell preparation.[16][17]

-

IC50 and the Cheng-Prusoff Relationship: In a competitive binding assay, we measure the IC50 , which is the concentration of a competitor that inhibits 50% of the specific binding of the radioligand. The IC50 is an extrinsic value that depends on the assay conditions (specifically, the concentration and Kd of the radioligand). It is converted to the intrinsic Ki value using the Cheng-Prusoff equation , which provides a more universal measure of affinity.[14]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] = concentration of the radioligand

-

Kd = equilibrium dissociation constant of the radioligand

-

-

Methodology: A Validated Protocol for Determining this compound Binding Affinity

This section details a step-by-step methodology for a competitive radioligand binding assay to determine the Ki of this compound at the human TRH-R1.

4.1 Experimental Objective & Design The objective is to quantify the binding affinity (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to human TRH-R1 expressed in a stable cell line.

Caption: Workflow for determining this compound binding affinity via competitive assay.

4.2 Materials and Reagents

| Reagent/Material | Description & Source Recommendation | Purpose |

| Receptor Source | Membranes from HEK293 or U2OS cells stably expressing human TRH-R1.[19] | Provides the target receptor for the binding assay. |

| Radioligand | [3H]MeTRH (Nτ-methyl-His-TRH) | High-affinity agonist radioligand for TRH-R1.[4][18] |

| Test Compound | This compound | The unlabeled competitor ligand whose affinity is being determined. |

| Nonspecific Control | Unlabeled TRH or this compound | Used at a high concentration (e.g., 10 µM) to define nonspecific binding. |

| Lysis Buffer | 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail. | For cell homogenization and membrane preparation.[14] |

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. | Provides the correct ionic environment and pH for the binding reaction.[14] |

| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | To wash away unbound radioligand during filtration. |

| Filtration Plates | 96-well glass fiber (GF/C) plates, pre-soaked in 0.3% polyethyleneimine (PEI). | Solid support for separating bound from free radioligand. PEI reduces nonspecific binding to the filter.[14] |

| Scintillation Fluid | A high-efficiency liquid scintillation cocktail (e.g., Betaplate Scint). | Used to detect the radioactive decay of tritium. |

| Equipment | Cell culture incubator, centrifuge, vacuum harvester, liquid scintillation counter. | Standard laboratory equipment for cell culture and radioligand assays. |

4.3 Step-by-Step Experimental Protocol

Part A: Preparation of Cell Membranes

-

Causality: Using isolated membranes rather than whole cells eliminates complexities of ligand internalization and cellular signaling, ensuring the assay measures only the initial binding event at the receptor.[12][13]

-

Cell Culture: Culture HEK293-hTRH-R1 cells to ~90% confluency in T175 flasks.

-

Harvesting: Wash cells with ice-cold PBS, then scrape into collection tubes. Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer. Homogenize using a Dounce or Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14] Discard the supernatant.

-

Washing: Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step is critical for removing residual endogenous substances.

-

Final Preparation: Resuspend the final pellet in Assay Buffer (or a buffer with 10% sucrose for cryopreservation).

-

Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.[14] Aliquot and store at -80°C until use.

Part B: Competitive Radioligand Binding Assay

-

Trustworthiness: The inclusion of Total Binding (no competitor) and Nonspecific Binding (saturating competitor) controls in every plate serves as an internal validation system. The difference between these two values defines the dynamic range of the specific binding window.

-

Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Assay Buffer only.

-

Nonspecific Binding (NSB): 10 µM unlabeled TRH.

-

This compound Competition: A 10-point serial dilution of this compound (e.g., from 10 µM down to 100 pM).

-

-

Reagent Addition: Add reagents to each well in the following order (final volume = 250 µL):

-

150 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

50 µL of Assay Buffer, 10 µM TRH (for NSB), or the appropriate this compound dilution.

-

50 µL of [3H]MeTRH (at a final concentration near its Kd, e.g., 1-3 nM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[14]

-

Termination & Filtration: Rapidly terminate the assay by vacuum filtration through a PEI-soaked GF/C filter plate using a cell harvester. Immediately wash the filters 4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Drying & Counting: Dry the filter mat at 50°C for 30 minutes.[14] Seal the plate, add scintillation cocktail to each well, and count the radioactivity (in CPM) in a liquid scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of this compound, calculate the mean CPM from the triplicate wells. Determine Specific Binding: Mean CPM - Mean NSB CPM.

-

Normalize Data: Express the specific binding at each Protirelin concentration as a percentage of the maximum specific binding (i.e., the specific binding in the absence of a competitor).

-

Generate Competition Curve: Plot the normalized specific binding (%) versus the log concentration of this compound.

-

Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) in a suitable software package (e.g., GraphPad Prism). This will yield the log(IC50) and the Hill slope.

-

Calculate Ki: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 to the Ki value.[14] For this, the Kd of [3H]MeTRH must be known (determined from separate saturation binding experiments or from literature).

5.1 Representative Data and Expected Values The analysis should yield a sigmoidal competition curve. The affinity of Protirelin is expected to be in the nanomolar range. While Protirelin is the endogenous ligand, some synthetic analogues like Taltirelin have been shown to have Ki values in the hundreds of nM, whereas others like Montirelin are in the tens of nM range.[18] Protirelin itself is expected to have a high affinity.

| Parameter | Description | Typical Value Range |

| Radioligand Kd | Affinity of [3H]MeTRH for TRH-R1. | 1-10 nM |

| Protirelin IC50 | Concentration of Protirelin displacing 50% of [3H]MeTRH. | Dependent on assay conditions |

| Protirelin Ki | Intrinsic affinity of Protirelin for TRH-R1. | 5-50 nM |

Conclusion

This technical guide outlines a robust, validated framework for quantifying the binding affinity of this compound at its cognate receptor, TRH-R1. By integrating a detailed understanding of the receptor's signaling mechanism with a meticulous experimental protocol, researchers can generate high-fidelity data that is crucial for pharmacological profiling, structure-activity relationship studies, and the development of novel therapeutics targeting the TRH system. The principles of competitive radioligand binding, when correctly applied, provide a precise and reproducible measure of the molecular interaction that underpins the biological activity of this compound.

References

-

Hovorkova, I., et al. (2022). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

Boutin, A., et al. (2014). Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels. The FASEB Journal. Retrieved from [Link]

-

Hovorkova, I., et al. (2022). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers. Retrieved from [Link]

-

Haisenleder, D. J., et al. (1996). Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct. Molecular Endocrinology. Retrieved from [Link]

-

Innoprot. (n.d.). HiTSeeker TRH1 Thyrotropin-Releasing Hormone Receptor Cell Line. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Thyrotropin-releasing hormone receptors. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Protirelin used for? Retrieved from [Link]

-

MIMS. (n.d.). Protirelin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Protirelin? Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Drugs.com. (2025). Thyrotropin Releasing Hormone TRH: Package Insert / Prescribing Info. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Semantic Scholar. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Saturation Binding". Retrieved from [Link]

-

Li, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]

-

Kinoshita, K., et al. (2001). Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

RxList. (n.d.). Thyrel Trh (Protirelin): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

Sources

- 1. What is Protirelin used for? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. drugs.com [drugs.com]

- 6. Thyrel Trh (Protirelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. This compound | Endogenous Metabolite | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 8. What is the mechanism of Protirelin? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. graphpad.com [graphpad.com]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 18. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. innoprot.com [innoprot.com]

The Neuroprotective Landscape of Protirelin Acetate in Neurodegenerative Models

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present one of the most significant challenges in modern medicine. A common thread weaving through pathologies like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) is a cascade of cellular and molecular dysfunctions, including excitotoxicity, oxidative stress, protein aggregation, and apoptosis. Protirelin acetate, a synthetic analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has emerged from its classical endocrine role to become a compound of significant interest for its neuromodulatory and neuroprotective capabilities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted neuroprotective properties of this compound, grounded in its mechanisms of action. We will dissect the core signaling pathways, present validated experimental models, and provide detailed protocols for assessing its efficacy, offering a comprehensive resource for researchers in the field of neuropharmacology and therapeutic development.

The Core Challenge: Converging Pathways of Neurodegeneration

Before delving into the therapeutic potential of this compound, it is crucial to understand the complex, interconnected nature of neuronal cell death in neurodegenerative disorders. The primary insults may vary—from amyloid-beta plaques and tau tangles in Alzheimer's to α-synuclein aggregation in Parkinson's—but they often converge on common downstream pathways that amplify cellular damage.[4][5]

-

Excitotoxicity: Excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺ ions. This ionic imbalance activates a host of degradative enzymes, promotes the generation of reactive oxygen species (ROS), and induces mitochondrial dysfunction, ultimately culminating in neuronal death.[6]

-

Oxidative Stress: The brain's high metabolic rate and lipid-rich composition make it exceptionally vulnerable to oxidative damage.[7][8][9] An imbalance between the production of ROS and the brain's antioxidant defenses leads to lipid peroxidation, protein oxidation, and DNA damage, contributing significantly to neuronal injury.[7][8]

-

Protein Misfolding and Aggregation: The hallmark of many neurodegenerative diseases is the accumulation of misfolded proteins into insoluble aggregates.[4][10] These aggregates can be directly toxic and can impair critical cellular processes, including protein degradation pathways like the ubiquitin-proteasome system and autophagy.[11]

-

Apoptosis: This programmed cell death pathway is often aberrantly activated in neurodegenerative conditions. The activation of key executioner enzymes, such as caspase-3, leads to the systematic dismantling of the cell.[12][13]

This compound's promise as a neuroprotective agent lies in its ability to intervene at multiple points within this destructive web.

Unraveling the Neuroprotective Mechanisms of this compound

This compound exerts its effects primarily by acting as an agonist for TRH receptors, which are widely distributed throughout the central nervous system (CNS), including in the hippocampus, amygdala, and spinal cord.[2][14] Its action is not limited to a single pathway but encompasses a range of neuromodulatory effects.

TRH Receptor-Mediated Signaling: The Primary Cascade

The cornerstone of Protirelin's action is the activation of TRH receptors (TRH-R), which are G protein-coupled receptors (GPCRs).[15] The canonical signaling pathway proceeds as follows:

-

Binding and Gq/11 Activation: Protirelin binds to TRH-R, inducing a conformational change that activates the associated Gq/11 protein.[14][16]

-

PLCβ Stimulation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]

-

Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), a key enzyme that phosphorylates a multitude of downstream targets, influencing neuronal excitability, gene expression, and cell survival pathways.

This rapid signaling cascade is fundamental to many of Protirelin's immediate neuromodulatory effects.[17]

Attenuation of Excitotoxicity

One of the most direct neuroprotective mechanisms of Protirelin is its ability to curb excitotoxicity. Research has demonstrated that Protirelin can potently inhibit the potassium-stimulated release of the excitatory amino acids glutamate and aspartate from hippocampal slices.[6] This effect is significant because by reducing the excessive firing of glutamatergic neurons, Protirelin helps prevent the downstream toxic calcium influx and subsequent neuronal damage. The causality here is clear: less glutamate release leads to less receptor over-activation, thereby preserving ionic homeostasis and mitigating a primary driver of cell death in acute and chronic neurological insults.[6]

Anti-Apoptotic Activity

Protirelin and its analogues have been shown to protect neurons by directly interfering with the apoptotic cascade. In cellular models of Parkinson's disease using neurotoxins like MPP+ and rotenone, the TRH analogue Taltirelin significantly reduced nuclear condensation and decreased the levels of cleaved caspase-3, the primary executioner of apoptosis.[18] This anti-apoptotic action is linked to the activation of pro-survival signaling pathways, such as the ERK1/2 pathway, which can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic factors.[18]

Modulation of Autophagy and Protein Clearance

A functional autophagy-lysosome pathway is critical for neuronal health, serving to clear misfolded protein aggregates and damaged organelles.[11][19] Dysfunction in this pathway is a common feature of neurodegenerative diseases, leading to the accumulation of toxic protein species.[20] Protirelin analogues have been observed to down-regulate the pathology associated with proteins like tau and α-synuclein.[18] While the precise mechanism is still under investigation, it is hypothesized that by activating TRH-R signaling, Protirelin may enhance autophagic flux, thereby promoting the clearance of these aggregate-prone proteins and reducing their cytotoxicity.

Validated Models for Assessing Neuroprotection

The evaluation of Protirelin's neuroprotective properties requires robust and reproducible experimental models that recapitulate key aspects of neurodegenerative pathology.

In Vitro Models

In vitro systems offer a controlled environment for dissecting specific cellular and molecular mechanisms.[21][22][23]

| Model Type | Description | Advantages | Limitations |

| Primary Neuronal Cultures | Neurons harvested directly from embryonic or neonatal rodent brains (e.g., cortex, hippocampus, midbrain). | High physiological relevance; preserve many properties of native neurons. | Technically demanding; finite lifespan; potential for glial contamination. |

| Immortalized Cell Lines (e.g., SH-SY5Y) | Human neuroblastoma cell lines that can be differentiated into neuron-like cells. | Highly reproducible; easy to culture and transfect; unlimited supply. | Less physiologically relevant than primary neurons; may not express all neuronal markers. |

| Organotypic Slice Cultures | Thin slices of brain tissue (e.g., hippocampus) cultured in vitro. | Preserves the 3D cytoarchitecture and synaptic connectivity of the brain region. | Limited viability over time; complex system can make interpreting results difficult. |

In Vivo Models

In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and potential side effects of this compound in a whole-organism context.

| Model Type | Description | Application for Protirelin | Key Endpoints |

| Transient Forebrain Ischemia | Bilateral common carotid artery occlusion followed by reperfusion in mice. | Assessing protection against hypoxic-ischemic neuronal death. | Neuronal cell density in the hippocampal CA1 region.[24] |

| MPTP/Rotenone-Induced Parkinsonism | Systemic administration of neurotoxins that selectively destroy dopaminergic neurons. | Evaluating protection of dopaminergic neurons and motor function. | Tyrosine hydroxylase (TH) positive neuron counts; behavioral tests (e.g., rotarod).[18] |

| Transgenic ALS Models (e.g., SOD1-G93A mice) | Mice expressing a mutant human gene associated with familial ALS. | Assessing effects on motor neuron survival and disease progression. | Onset of symptoms; motor performance; survival duration.[25] |

Core Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a rigorous framework for quantifying the neuroprotective effects of this compound. Each protocol includes internal controls and validation steps to ensure data integrity.

Workflow for In Vitro Neuroprotection Assessment

Protocol: Neuronal Viability Assessment via MTT Assay

This assay measures the metabolic activity of viable cells, providing an indirect measure of cell number.[26]

Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere/differentiate.

-

Treatment: Apply vehicle or varying concentrations of this compound for a pre-determined time (e.g., 1-2 hours).

-

Toxic Insult: Add the neurotoxin (e.g., glutamate) to all wells except the "untreated control" group.

-

Incubation: Incubate for 24 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Validation: Cell viability (%) is calculated as [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100.

Protocol: Measurement of Oxidative Stress via TBARS Assay

This protocol quantifies lipid peroxidation by measuring malondialdehyde (MDA), a natural byproduct of this process.[8][27]

Causality: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically. The intensity of the color is a direct indicator of the level of lipid peroxidation.

Methodology:

-

Homogenate Preparation: Homogenize brain tissue or cell lysates in ice-cold buffer (e.g., 20% dilution in PBS).[7]

-

Reaction Mixture: To 0.1 mL of the homogenate, add 1.5 mL of 10% trichloroacetic acid, 1.5 mL of 0.67% TBA, and 0.9 mL of distilled water.

-

Incubation: Heat the mixture in a boiling water bath for 30 minutes.

-

Cooling & Centrifugation: Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.

-

Quantification: Measure the absorbance of the supernatant at 532 nm.

-

Validation: A standard curve using a known concentration of MDA should be run in parallel to accurately quantify the MDA levels in the samples.

Protocol: Quantification of Protein Aggregates

This method uses sequential detergent extraction to separate proteins based on their solubility, allowing for the isolation and quantification of insoluble aggregates.[28]

Causality: As proteins aggregate, they become increasingly insoluble in mild detergents. This protocol leverages this property to fractionate cell or tissue lysates, separating soluble monomeric proteins from insoluble, aggregated forms.

Methodology:

-

Homogenization: Homogenize brain tissue in a high-salt (HS) buffer. Centrifuge at 100,000 x g for 30 min. The supernatant contains soluble proteins.

-

First Extraction: Resuspend the pellet in HS buffer containing 1% Triton X-100. Centrifuge again. The supernatant contains membrane-associated proteins.

-

Second Extraction (Insoluble Fraction): Resuspend the remaining pellet in a buffer containing 2% SDS. This fraction contains the highly insoluble protein aggregates.

-

Quantification: Analyze the protein content of the final SDS-soluble fraction using Western blotting or ELISA with antibodies specific to the protein of interest (e.g., α-synuclein, tau).

-

Validation: The progressive enrichment of the target protein in the less soluble fractions, especially after treatment with a pro-aggregating agent, validates the method. Protirelin's efficacy is demonstrated by a reduction of the target protein in the insoluble fraction compared to vehicle-treated controls.

Future Directions and Conclusion

This compound demonstrates significant neuroprotective potential across a range of preclinical neurodegenerative models. Its multifaceted mechanism of action—spanning attenuation of excitotoxicity, inhibition of apoptosis, and modulation of protein clearance pathways—makes it a compelling candidate for further investigation. While clinical trials in conditions like ALS have yielded mixed results, this may be due to factors such as dose, delivery method (given its poor blood-brain barrier permeability), and patient selection.[1][29][30]

Future research should focus on:

-

Developing Analogues: Creating more stable and brain-penetrant TRH analogues (like Taltirelin) is crucial for therapeutic success.[24][31]

-

Combination Therapies: Exploring the synergistic effects of Protirelin with other neuroprotective agents could offer a more potent therapeutic strategy.

-

Biomarker Development: Identifying biomarkers that can predict patient response to Protirelin therapy would enable more targeted and effective clinical trials.

References

- Oxidative Stress and Methods of Its Determination in Experimental Brain P

- Assessment of cell viability in primary neuronal cultures. PubMed - NIH.

- Biochemical and physiological insights into TRH receptor-medi

- Approaches for Reactive Oxygen Species and Oxidative Stress Quantific

- Measuring brain tissue oxygenation under oxidative stress by ESR/MR dual imaging system. PubMed.

- Biochemical and physiological insights into TRH receptor-medi

- Quantifying protein aggreg

- Deciphering the Mechanisms of Protein Aggregation in Neurodegener

- Detection of Cell Death in Neuronal Cultures.

- Mechanistic Models of Protein Aggregation Across Length-Scales and Time-Scales: From the Test Tube to Neurodegener

- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P

- Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor. Frontiers.

- Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Str

- Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs. PubMed Central.

- What are TRHR agonists and how do they work? BSB Labs.

- Cell Viability Assessment. Protocols.io.

- Analysis of Protein Aggregation in Neurodegener

- Detection of Apoptosis in the Central Nervous System. PMC.

- Simultaneous assessment of electrophysiological activity and apoptosis...

- Protein aggregate characterization in models of neurodegener

- Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens. PubMed.

- Protirelin (Thyrotropin TRH) & Brain Cell Signaling. Core Peptides.

- Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens. Semantic Scholar.

- New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent. MDPI.

- TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone. PMC - PubMed Central.

- Thyrotropin-releasing Hormone (Protirelin) Inhibits Potassium-Stimulated Glutamate and Aspartate Release From Hippocampal Slices in Vitro. PubMed.

- In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers.

- [Pharmacologic profile of protirelin tartr

- Autophagy regulation by acetylation—implications for neurodegenerative diseases.

- Regulation of neuronal autophagy and the implications in neurodegener

- Therapeutic Candidates Under Investig

- Autophagy in neurodegenerative diseases: p

- Autophagy in Neurodegenerative disorders: Pathogenic Roles and Therapeutic Implic

- Targeting Autophagy in Neurodegenerative Diseases: from Molecular Mechanisms to Clinical Therapeutics. PMC - PubMed Central.

- In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed.

- Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice. PubMed.

- [Evaluation of the efficacy and tolerability of protirelin. Results of a multicenter study in Italy]. PubMed.

- TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimul

- Effects of intrathecal thyrotropin-releasing hormone (protirelin)

- Amyotrophic Lateral Sclerosis (ALS) prediction model derived from plasma and CSF biomarkers. PLOS One.

- What is Protirelin used for?

- Thyrotropin-releasing hormone in ALS. Are the results of clinical studies inconsistent? PubMed.

- [Mechanism of action of protirelin tartrate (TRH-T) on spinal motor neurons]. PubMed.

- In vitro Model Systems for Studies Into Retinal Neuroprotection. PMC - PubMed Central.

Sources

- 1. Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. corepeptides.com [corepeptides.com]

- 3. [Pharmacologic profile of protirelin tartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic Models of Protein Aggregation Across Length-Scales and Time-Scales: From the Test Tube to Neurodegenerative Disease [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thyrotropin-releasing hormone (protirelin) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]

- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]

- 13. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are TRHR agonists and how do they work? [synapse.patsnap.com]

- 16. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]

- 18. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of neuronal autophagy and the implications in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Autophagy in Neurodegenerative disorders: Pathogenic Roles and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 22. In vitro Model Systems for Studies Into Retinal Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro Model Systems for Studies Into Retinal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic Candidates Under Investigation in ALS [practicalneurology.com]

- 26. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Protein aggregate characterization in models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effects of intrathecal thyrotropin-releasing hormone (protirelin) in refractory depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Thyrotropin-releasing hormone in ALS. Are the results of clinical studies inconsistent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]

Protirelin Acetate: A Deep Dive into its Role in the Hypothalamic-Pituitary-Thyroid Axis

Abstract

Protirelin acetate, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), serves as a critical tool for both diagnostic assessment and therapeutic exploration of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2][3] This technical guide provides a comprehensive overview of this compound, elucidating its mechanism of action, its application in the TRH stimulation test for diagnosing thyroid and pituitary disorders, and its emerging therapeutic potential. We will delve into the intricate signaling pathways initiated by protirelin, provide detailed protocols for its clinical application, and discuss the interpretation of results in the context of various endocrinopathies. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of this compound's role in neuroendocrinology.

Introduction: The Hypothalamic-Pituitary-Thyroid (HPT) Axis - A Symphony of Hormonal Regulation

The hypothalamic-pituitary-thyroid (HPT) axis is a cornerstone of endocrine physiology, orchestrating the production and regulation of thyroid hormones, which are fundamental for metabolism, growth, and development.[4] This intricate feedback loop begins in the hypothalamus with the synthesis and release of thyrotropin-releasing hormone (TRH).[4] TRH travels through the hypophyseal portal system to the anterior pituitary gland, where it stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH) by thyrotroph cells.[1][4] TSH, in turn, acts on the thyroid gland to promote the production and release of thyroxine (T4) and triiodothyronine (T3).[4] The circulating levels of T3 and T4 exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of TRH and TSH, respectively, thus maintaining hormonal homeostasis.[4]

Protirelin, as a synthetic counterpart of TRH, allows for the direct interrogation of this axis, providing a window into the functional integrity of the pituitary's thyrotroph cells.[1][3]

This compound: A Synthetic Key to an Endocrine Lock

This compound is a synthetic tripeptide, chemically identified as 5-oxo-L-prolyl-L-histidyl-L-proline amide.[5] Its primary pharmacological action is to mimic the endogenous TRH, binding to and activating TRH receptors on the anterior pituitary.[1] This stimulation leads to a prompt and dose-dependent release of TSH and prolactin.[6][7]

Mechanism of Action: Unraveling the Signal Transduction Cascade

The biological effects of protirelin are mediated through the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR) predominantly found on the cell membranes of anterior pituitary thyrotropes.[8] The binding of protirelin to TRH-R initiates a cascade of intracellular events:

-

G Protein Activation: The activated TRH-R couples to G proteins of the Gq/11 family.[8][9]

-

Phospholipase C Stimulation: This coupling activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]

-

Calcium Mobilization and Protein Kinase C Activation: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][10] The elevated cytoplasmic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[4][9]

-

TSH Exocytosis: The rise in intracellular calcium is a critical signal that promotes the fusion of TSH-containing secretory vesicles with the cell membrane, leading to the exocytosis and release of TSH into the bloodstream.[4]

Pharmacokinetics and Pharmacodynamics

Protirelin is typically administered intravenously, leading to a rapid onset of action.[1] Following intravenous injection of 200 micrograms, peak plasma concentrations of TRH are observed at 2 minutes.[11] The hormone has a short half-life of approximately 6.5 minutes.[11] The peak TSH response generally occurs 30 minutes after the peak TRH concentration.[11] This rapid action and clearance make it an efficient tool for diagnostic testing.[1]

The TRH Stimulation Test: A Diagnostic Cornerstone

The TRH stimulation test is a dynamic endocrine function test that assesses the responsiveness of the anterior pituitary's thyrotrophs.[12][13] It is a valuable tool in the differential diagnosis of hypothyroidism and in the evaluation of pituitary and hypothalamic disorders.[14][15]

Experimental Protocol

The following protocol outlines the standard procedure for performing a TRH stimulation test in an adult patient.

Patient Preparation:

-

No fasting is typically required unless other pituitary function tests are being performed concurrently.[16]

-

Patients should discontinue thyroid hormone medication for at least 3 weeks prior to the test, if clinically permissible.[16]

-

Inform the patient about potential transient side effects such as flushing, nausea, a metallic taste, and an urge to urinate.[2][5][13][17]

-

The patient should be in a supine position during and for at least 15 minutes after the administration of protirelin to minimize dizziness.[13][15]

Procedure:

-

Baseline Sample: Draw a venous blood sample for baseline measurement of serum TSH.[14]

-

Protirelin Administration: Administer a standard adult dose of 200 to 500 micrograms of protirelin intravenously over 15 to 30 seconds.[1][2][15] For children, the dose is typically weight-based.[13]

-

Post-Stimulation Samples: Draw subsequent venous blood samples at 15 and 30 minutes post-injection to measure TSH levels.[1][14] In some cases, particularly when assessing for tertiary hypothyroidism, additional samples at 60 and 90 minutes may be necessary.[14][15]

Interpretation of Results

The interpretation of the TRH stimulation test hinges on the magnitude and timing of the TSH response. The following table summarizes typical responses in various clinical scenarios.

| Clinical Condition | Baseline TSH | Peak TSH Response (at 30 min) | Interpretation |

| Euthyroid (Normal) | Normal (<10 µU/mL) | Significant increase (≥2 µU/mL rise) | Normal pituitary and thyroid function.[15] |

| Primary Hypothyroidism | High | Exaggerated and sustained TSH response | The pituitary is functioning, but the thyroid gland is failing. |

| Secondary Hypothyroidism (Pituitary) | Low or normal | Blunted or absent TSH response (<2 µU/mL rise) | The pituitary is unable to produce sufficient TSH.[14][15] |

| Tertiary Hypothyroidism (Hypothalamic) | Low or normal | Delayed and prolonged TSH response (peak at 60-90 min) | The pituitary is capable of producing TSH but is not being stimulated by the hypothalamus.[14][15] |

| Hyperthyroidism | Low | Blunted or absent TSH response | The pituitary is suppressed by high levels of circulating thyroid hormones.[15] |

Therapeutic Horizons: Beyond Diagnostics

While the primary application of protirelin is diagnostic, its neuropharmacological effects have prompted investigations into its therapeutic potential in various conditions.[18]

Major Depressive Disorder

TRH is known to have effects on the central nervous system independent of its role in the HPT axis.[19] Studies have explored the use of protirelin in major depressive disorder, with some showing transient antidepressant effects, particularly when administered intravenously or intrathecally.[19][20][21] However, results have been mixed, and the short-lived nature of the response has limited its clinical utility in this context.[19][20][22] The blunted TSH response to TRH is a well-documented finding in a subset of patients with major depression, suggesting a potential downregulation of TRH receptors in the pituitary.[23]

Spinocerebellar Ataxia

There is evidence to suggest that TRH and its analogs may have a therapeutic role in certain neurodegenerative disorders. In Japan, TRH has been used to treat cerebellar ataxia.[24] Studies have shown that protirelin and its analogs can improve motor function in patients with spinocerebellar degeneration.[24][25] A study involving intravenous administration of protirelin tartrate in patients with spinocerebellar degeneration demonstrated an improvement in ataxia symptoms.[24] More recent research has focused on orally active TRH analogs like taltirelin hydrate, which have shown promise in improving ataxia symptoms.[26][27]

Safety and Tolerability

Protirelin is generally well-tolerated, with most side effects being mild and transient.[1][17] Common adverse effects include:

Caution should be exercised in patients with a history of cardiovascular disease, high blood pressure, or stroke due to the potential for sudden changes in blood pressure.[13] Although rare, allergic reactions can occur.[17]

Conclusion

This compound remains an indispensable tool in the armamentarium of endocrinologists and researchers. Its ability to directly stimulate the pituitary provides invaluable insights into the integrity of the hypothalamic-pituitary-thyroid axis, aiding in the precise diagnosis of complex endocrine disorders. While its therapeutic applications are still under investigation, the neuropharmacological properties of protirelin and its analogs hold promise for the future development of novel treatments for neurological and psychiatric conditions. A thorough understanding of its mechanism of action, clinical application, and potential adverse effects is paramount for its safe and effective use in both clinical and research settings.

References

- Biochemical and physiological insights into TRH receptor-medi

- TRH stimul

- Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels. PMC - NIH.

- Biochemical and physiological insights into TRH receptor-mediated signaling.

- What is Protirelin used for?

- Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct. PubMed.

- PROTIRELIN. JoDrugs.

- Thyrotropin-releasing hormone receptor. Wikipedia.

- This compound (Thyrotropin-releasing-hormone acet

- Protirelin: Key Safety & P

- What is the mechanism of Protirelin?

- TRH Stimul

- What are the side effects of Protirelin?

- TRH Stimul

- Protirelin Drug Information - Indications, Dosage, Side Effects and Precautions. Medindia.

- This compound,TRF Acetate,TRH Acetate,TSH-RF Acet

- Thyrel Trh (Protirelin): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

- Protirelin (intravenous route). Mayo Clinic.

- Protirelin Acet

- Hormone treatment of depression. PMC - PubMed Central.

- Adrenal Cortex| TRH Stimulation Test with ACTH. LABOKLIN (UK)|Organs / Parameters.

- New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent. MDPI.

- This compound (Thyrotropin-releasing-hormone acetate; TRH acet

- Protirelin acet

- [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man]. PubMed.

- TRH Test.

- Effects of intrathecal thyrotropin-releasing hormone (protirelin)

- Short-lasting Behavioural Effects of Thyrotropin-Releasing Hormone in Depressed Women: Results of Placebo-Controlled Study. PubMed.

- Dose-response studies with protirelin. PubMed.

- [Pharmacologic profile of protirelin tartr

- TRH (protirelin) in depressed alcoholic men. Behavioral changes and endocrine responses. PubMed.

- Comprehensive systematic review: Treatment of cerebellar motor dysfunction and

- Protirelin. PubChem.

- Spinocerebellar ataxia type 2: a therapeutic trial opens new avenues. Paris Brain Institute.

- Protirelin (acet

- Protirelin Acet

- Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degener

- Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration. JMD : Journal of Movement Disorders.

Sources

- 1. What is Protirelin used for? [synapse.patsnap.com]

- 2. medindia.net [medindia.net]

- 3. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Protirelin? [synapse.patsnap.com]

- 5. Thyrel Trh (Protirelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound | Endogenous Metabolite | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. TRH stimulation test - Wikipedia [en.wikipedia.org]

- 15. JoDrugs. JoDrugs - PROTIRELIN [jodrugs.com]

- 16. mft.nhs.uk [mft.nhs.uk]

- 17. What are the side effects of Protirelin? [synapse.patsnap.com]

- 18. [Pharmacologic profile of protirelin tartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hormone treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of intrathecal thyrotropin-releasing hormone (protirelin) in refractory depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Short-lasting behavioural effects of thyrotropin-releasing hormone in depressed women: results of placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. TRH (protirelin) in depressed alcoholic men. Behavioral changes and endocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent | MDPI [mdpi.com]

- 25. cdn-links.lww.com [cdn-links.lww.com]

- 26. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]

A Technical Guide to the Discovery, Synthesis, and Mechanism of Protirelin Acetate

Executive Summary

Protirelin, the synthetic counterpart to the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), represents a cornerstone in the field of neuroendocrinology. Its discovery not only unraveled the primary mechanism of hypothalamic control over the anterior pituitary but also ushered in a new era of peptide chemistry and its therapeutic applications. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It traces the arduous journey from the initial isolation and structural elucidation of TRH—a feat that earned the 1977 Nobel Prize in Physiology or Medicine—to the robust and scalable chemical synthesis of Protirelin acetate. Furthermore, this document details the intricate signaling cascade initiated upon its binding to the TRH receptor, providing a complete picture of its biological function. Methodologies for solid-phase peptide synthesis (SPPS) are presented with an emphasis on the rationale behind experimental choices, and key signaling pathways are visualized to facilitate a deeper mechanistic understanding.

Introduction: The Dawn of Neuroendocrinology

For decades, the scientific community hypothesized that the brain, specifically the hypothalamus, exerted control over the hormone-producing endocrine glands, but the precise mechanism remained elusive.[1] The prevailing theory, championed by Geoffrey Harris, proposed that the hypothalamus released chemical messengers, or "releasing factors," into the portal blood system connecting it to the anterior pituitary gland.[2] This concept laid the groundwork for a monumental scientific endeavor: to isolate and identify these elusive substances. The first of these to be characterized was Thyrotropin-Releasing Hormone (TRH), the molecule that controls the synthesis and release of Thyroid-Stimulating Hormone (TSH).[2][3] Its discovery provided the first definitive proof of the brain's direct chemical control over the pituitary, effectively founding the field of neuroendocrinology.[1][3]

Chapter 1: The Discovery of Thyrotropin-Releasing Hormone (TRH): A Nobel-Winning Saga

The path to identifying TRH was a decade-long, intensely competitive race, primarily led by two research groups: one headed by Roger Guillemin at Baylor College of Medicine and later the Salk Institute, and the other by Andrew V. Schally at the Veterans Administration Hospital in New Orleans.[4][5] The challenge was immense, requiring the processing of millions of sheep and pig hypothalami to isolate a minuscule amount of the active substance.[1][2]

After years of painstaking work using cumbersome chromatographic techniques, both groups independently determined the structure of TRH in 1969.[1][3][6] They discovered it was a surprisingly simple tripeptide with a unique structure: (pyro)Glu-His-Pro-NH₂.[2][3] The N-terminus is a pyroglutamic acid (a cyclized glutamic acid), and the C-terminus is a prolinamide. These modifications protect the peptide from degradation by peptidases, contributing to its biological activity.[7] This landmark achievement, which involved isolating the hormone and subsequently producing it chemically, was recognized with the 1977 Nobel Prize in Physiology or Medicine, shared by Guillemin and Schally for their "discoveries concerning the peptide hormone production of the brain."[1][8][9]

Chapter 2: this compound: From Discovery to Pharmaceutical Agent

Protirelin is the synthetic, pharmaceutical form of TRH, structurally identical to the endogenous hormone.[10][11] As a stable and pure compound, it became an invaluable tool for both research and clinical applications. Its primary and most well-understood function is to stimulate the release of TSH (thyrotropin) and prolactin from the anterior pituitary gland.[10][12][13]

Upon administration, Protirelin binds to receptors on thyrotroph cells in the pituitary, triggering the secretion of TSH.[13] TSH then circulates to the thyroid gland, stimulating the production and release of thyroid hormones (T3 and T4).[12][14] This clear, rapid response allows Protirelin to be used as a diagnostic agent, primarily in the TRH test, to assess the function of the hypothalamic-pituitary-thyroid axis and diagnose disorders like hypothyroidism and hyperthyroidism.[13][15]

| Property | Value |

| Chemical Formula | C₁₆H₂₂N₆O₄ |

| Molar Mass | 362.390 g·mol⁻¹[6] |

| Sequence | (pyro)Glu-His-Pro-NH₂ |

| Synonyms | TRH, Thyroliberin, TRF |

| ATC Code | V04CJ02 (WHO)[6] |

| PubChem CID | 638678[11] |

Chapter 3: The Chemical Synthesis of this compound

The synthesis of a tripeptide like Protirelin, while seemingly simple, presents unique chemical challenges, including the formation of the N-terminal pyroglutamyl ring and the C-terminal amide. Modern production relies heavily on Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by R. Bruce Merrifield that revolutionized peptide chemistry.[16]

Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[17] The most common strategy employed today is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like t-Butyl) for permanent side-chain protection.[16]

Workflow for Solid-Phase Synthesis of Protirelin

Experimental Protocol: Fmoc-Based SPPS of Protirelin

This protocol provides a generalized methodology for the manual synthesis of Protirelin.

-

Resin Selection and Preparation:

-

Rationale: To obtain the C-terminal amide (Pro-NH₂), a Rink Amide resin is the logical choice.[18] This resin contains a linker that, upon cleavage with strong acid, releases the peptide as a C-terminal amide.

-

Procedure: Swell 0.1 mmol of Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[18] Drain the DMF.

-

-

First Amino Acid Coupling (Fmoc-Pro-OH):

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.[16] Wash thoroughly with DMF.

-

Activation & Coupling: In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid. Immediately add this solution to the resin and agitate for 2 hours.[19]

-